molecular formula C14H12O5 B11788267 Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Cat. No.: B11788267
M. Wt: 260.24 g/mol
InChI Key: HSQKZHUCSNFOGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate typically involves the reaction of 5-formylfuran-2-ylmethanol with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and furan ring are likely involved in the compound’s reactivity and interactions with enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Biological Activity

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Methyl 4 5 formylfuran 2 yl methoxy benzoate\text{Methyl 4 5 formylfuran 2 yl methoxy benzoate}

This structure includes a benzoate moiety linked to a furan derivative, which is known to exhibit various biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar furan structures can inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Cell Proliferation : Compounds with furan moieties have shown significant inhibition of proliferation in breast cancer and lung cancer cell lines.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells, leading to cell death through intrinsic pathways.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)25Apoptosis induction
Study BA549 (Lung Cancer)30Cell cycle arrest

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the furan ring enhances its interaction with microbial enzymes, potentially disrupting their function.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli15
S. aureus20
P. aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound might interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

Several case studies have reported on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Case Study 1 : A study demonstrated that a similar furan-based compound significantly reduced tumor size in xenograft models by inducing apoptosis.
  • Case Study 2 : Another investigation found that derivatives with furan rings exhibited potent antibacterial activity against multi-drug resistant strains.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 4-[(5-formylfuran-2-yl)methoxy]benzoate

InChI

InChI=1S/C14H12O5/c1-17-14(16)10-2-4-11(5-3-10)18-9-13-7-6-12(8-15)19-13/h2-8H,9H2,1H3

InChI Key

HSQKZHUCSNFOGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

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